Structural Elucidation and Stereochemical Assignment of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
Structural Elucidation and Stereochemical Assignment of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
Technical Guide | Version 1.0
Executive Summary
This guide outlines the technical framework for the structural characterization and stereochemical assignment of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine (CAS 1419076-01-9). This molecule represents a critical chiral building block in the synthesis of GPCR modulators and kinase inhibitors. It essentially functions as a protected form of (R)-2-(aminomethyl)piperidin-4-one , where the ketone is masked as an ethylene ketal to prevent side reactions (e.g., racemization or self-condensation) during subsequent functionalization.
The elucidation challenge lies not in the connectivity, which is established via standard 1D/2D NMR, but in the rigorous confirmation of the absolute configuration (R) at the C7 position (spiro numbering). This guide prioritizes a self-validating workflow using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Mosher’s Amide analysis for stereochemical certification.
Chemical Identity & Physical Properties[1][2][3][4]
| Parameter | Specification |
| IUPAC Name | (7R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine |
| Common Name | (R)-2-(Aminomethyl)-4-piperidone ethylene ketal |
| CAS Number | 1419076-01-9 |
| Molecular Formula | C |
| Exact Mass | 172.1212 Da |
| Chiral Center | C7 (Spiro numbering) / C2 (Piperidine numbering) |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in MeOH, DCM, DMSO; Moderately soluble in water |
Structural Elucidation Workflow
The following diagram illustrates the logical progression from crude isolate to certified chiral intermediate.
Figure 1: Step-wise analytical workflow for structural certification.
Analytical Protocols & Data Interpretation
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and rule out des-ketalized byproducts (ketone hydrolysis).
-
Method: ESI-TOF (Positive Mode).
-
Target Ion:
(calc). -
Critical Check: Look for a peak at
. This corresponds to the hydrolyzed ketone (loss of ethylene glycol, Da), indicating ketal instability.
Nuclear Magnetic Resonance (NMR)
Objective: Establish connectivity and ring conformation.
Solvent: DMSO-
Key Resonance Assignments (CDCl
, 400 MHz):
-
Ketal Protons (C2, C3 of dioxolane):
-
Signal:
3.90 – 4.00 ppm (4H, s or tight m). -
Insight: A splitting of this signal indicates a rigid chair conformation of the piperidine ring, making the dioxolane protons diastereotopic.
-
-
Aminomethyl Group (-CH
NH ):-
Signal:
2.60 – 2.80 ppm (2H, d, Hz). -
Connectivity: COSY correlation to the methine proton at C7.
-
-
Chiral Methine (H7):
-
Signal:
2.85 – 3.10 ppm (1H, m). -
Insight: The multiplicity helps determine axial/equatorial orientation. An axial H7 (equatorial substituent) typically shows large diaxial coupling (
Hz) to H6 .
-
Stereochemical Assignment: Mosher's Method
Objective: Unequivocal determination of the (R)-configuration. Optical rotation is unreliable for novel analogs due to non-linear correlation with solvent and concentration.
Principle:
The primary amine at C7 reacts with (R)- and (S)-
Protocol:
-
Derivatization:
-
Vial A: 5 mg Sample + 1.5 eq (S)-MTPA-Cl + 3 eq Pyridine in DCM (0.5 mL). Stir 2h.
-
Vial B: 5 mg Sample + 1.5 eq (R)-MTPA-Cl + 3 eq Pyridine in DCM (0.5 mL). Stir 2h.
-
Note: (S)-MTPA-Cl yields the (R)-MTPA amide, and vice versa.
-
-
Workup: Quench with water, extract with EtOAc, dry over Na
SO . -
Analysis: Acquire
H NMR for both amides. Calculate .
The Mosher Model for (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine:
For the (R)-enantiomer of the amine, the Mosher model predicts specific shielding patterns.
Figure 2: Predicted Chemical Shift Differences (
Interpretation:
-
If the configuration is (R) , protons on the "right" side of the projection (N8 side) will have Negative
values. -
Protons on the "left" side (C6, C5 spiro center) will have Positive
values. -
Validation: If the signs are inverted, the absolute configuration is (S).
Common Pitfalls & Troubleshooting
Ketal Hydrolysis
The ethylene ketal is acid-sensitive.
-
Symptom: Appearance of a triplet at
ppm (typical of -ketone protons) and loss of the ketal singlet at 3.9 ppm. -
Prevention: Store the amine as a free base or stable salt (e.g., tartrate) rather than HCl salt if possible, or ensure anhydrous conditions. Use basic alumina for purification, not silica gel.
Rotamers in NMR
The N-acylated derivatives (Mosher amides) may show rotamers due to restricted rotation around the amide bond.
-
Symptom: Double sets of peaks in the NMR spectrum.
-
Solution: Run NMR at elevated temperature (50°C) to coalesce peaks, or strictly use the major rotamer for
calculations.
References
-
Mosher's Method Foundation: Dale, J. A.; Mosher, H. S. "Nuclear Magnetic Resonance Enantiomer Reagents. Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-(trifluoromethyl)phenylacetate (MTPA) Esters." J. Am. Chem. Soc.1973 , 95, 512–519. [Link]
-
Piperidine Stereochemistry: Bailey, P. D.; Millwood, P. A.; Smith, P. D.[1] "Asymmetric Routes to Substituted Piperidines." Chem. Commun.1998 , 633–640. [Link]
-
Compound Data (Parent Ketal): National Institute of Standards and Technology (NIST). "1,4-Dioxaspiro[4.5]decane."[2][3][4][5][6][7] NIST Chemistry WebBook, SRD 69. [Link][6]
-
Advanced Mosher Analysis (F-19 NMR): Seco, J. M.; Quiñoá, E.; Riguera, R. "The Assignment of Absolute Configuration by NMR." Chem. Rev.2004 , 104, 17–118. [Link]
Sources
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 1,4-Dioxa-8-azaspiro[4.5]decane synthesis - chemicalbook [chemicalbook.com]
- 6. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]
- 7. tronchemicals.com [tronchemicals.com]
